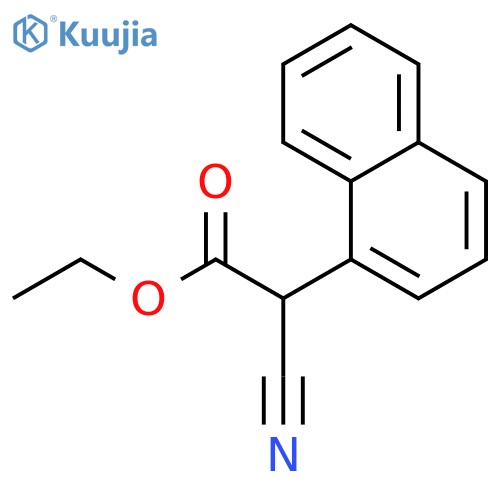

Cas no 13234-71-4 (Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate)

13234-71-4 structure

商品名:Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate

CAS番号:13234-71-4

MF:C15H13NO2

メガワット:239.269223928452

CID:1064935

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate

-

計算された属性

- せいみつぶんしりょう: 239.09469

じっけんとくせい

- PSA: 50.09

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E908160-10g |

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate |

13234-71-4 | 10g |

$ 1270.00 | 2022-06-05 | ||

| TRC | E908160-1g |

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate |

13234-71-4 | 1g |

$ 160.00 | 2022-06-05 | ||

| TRC | E908160-1000mg |

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate |

13234-71-4 | 1g |

$196.00 | 2023-05-18 | ||

| TRC | E908160-10000mg |

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate |

13234-71-4 | 10g |

$1533.00 | 2023-05-18 | ||

| TRC | E908160-5g |

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate |

13234-71-4 | 5g |

$ 800.00 | 2023-09-07 |

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

13234-71-4 (Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate) 関連製品

- 4553-07-5(Ethyl phenylcyanoacetate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬